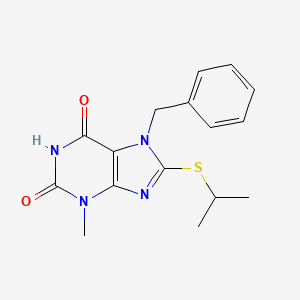

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

Vue d'ensemble

Description

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a methyl group, a phenylmethyl group, and a propan-2-ylthio group attached to the purine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The steps may include:

Formation of the Purine Core: Starting from a suitable precursor, such as 6-chloropurine, the core structure is synthesized through cyclization reactions.

Introduction of the Methyl Group: Methylation is achieved using methyl iodide in the presence of a base.

Attachment of the Phenylmethyl Group: This step involves a benzylation reaction using benzyl chloride.

Addition of the Propan-2-ylthio Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the substituents on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a subject of interest in various research fields:

Antitumor Activity

Research indicates that 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione can induce apoptosis in cancer cell lines. Studies have shown that it activates caspases and modulates Bcl-2 family proteins, leading to cell death in tumor cells.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. It may inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are key mediators in inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In vitro studies involving human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

Anti-inflammatory Study

In a model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Neuroprotection Study

In experiments with neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to untreated controls.

Mécanisme D'action

The mechanism of action of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: Another purine derivative with stimulant properties.

Theophylline: Used in the treatment of respiratory diseases.

Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is a substituted purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of purines known for their diverse roles in biological systems, including their involvement in cellular signaling and metabolism.

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. Its structure features a methyl group at the 3-position, a phenylmethyl group at the 7-position, and a propan-2-ylthio group at the 8-position, contributing to its unique biological properties .

Antioxidant Properties

Research indicates that substituted purines, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of specific functional groups that scavenge free radicals .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This property makes it a candidate for further investigation in cancer therapy .

Case Studies

- In Vivo Studies : A study investigated the metabolic profile of a related purine derivative, revealing that these compounds could alter lipid metabolism and exhibit anti-obesity effects. This highlights the potential for similar effects in this compound .

- Cell Line Experiments : In experiments using human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. The findings suggest that its mechanism may involve interference with DNA synthesis or repair processes .

Research Findings Summary Table

Propriétés

IUPAC Name |

7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMLOYHLICCMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321209 | |

| Record name | 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371781-41-8 | |

| Record name | 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.